molecular formula C20H26BrNO2S2 B10825944 (-)-(3R)-N-((2S)-3-((2-Methoxyphenyl)sulfanyl)-2-methylpropyl)-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine hydrobromide CAS No. 866760-23-8

(-)-(3R)-N-((2S)-3-((2-Methoxyphenyl)sulfanyl)-2-methylpropyl)-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine hydrobromide

Cat. No.: B10825944
CAS No.: 866760-23-8
M. Wt: 456.5 g/mol
InChI Key: CUWFVJMNULNBTG-IDVLALEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-15845 involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of F-15845 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

F-15845 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of F-15845 can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Scientific Research Applications

F-15845 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the persistent sodium current and its inhibition.

    Biology: Investigated for its effects on cellular ion channels and electrophysiological properties.

    Medicine: Explored for its potential therapeutic benefits in treating cardiac conditions such as angina pectoris, arrhythmias, and ischemia.

    Industry: Utilized in the development of new cardioprotective drugs and treatments .

Mechanism of Action

F-15845 exerts its effects by selectively inhibiting the persistent sodium current in cardiac myocytes. This inhibition prevents the prolonged action potential and calcium overload that can lead to cardiac damage. The compound targets the sodium channel Nav1.5, acting from the extracellular side of the channel and blocking the persistent sodium current in a voltage-dependent manner .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to F-15845 include other sodium channel blockers such as ranolazine and lidocaine. These compounds also target sodium channels but may differ in their selectivity, potency, and side effect profiles .

Uniqueness of F-15845

F-15845 is unique in its high selectivity for the persistent sodium current and its minimal effects on other ion channels. This selectivity reduces the risk of adverse effects and makes it a promising candidate for the treatment of cardiac conditions .

Properties

CAS No.

866760-23-8

Molecular Formula

C20H26BrNO2S2

Molecular Weight

456.5 g/mol

IUPAC Name

(3R)-N-[(2S)-3-(2-methoxyphenyl)sulfanyl-2-methylpropyl]-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine;hydrobromide

InChI

InChI=1S/C20H25NO2S2.BrH/c1-15(13-24-19-9-5-3-7-17(19)22-2)11-21-16-12-23-18-8-4-6-10-20(18)25-14-16;/h3-10,15-16,21H,11-14H2,1-2H3;1H/t15-,16+;/m0./s1

InChI Key

CUWFVJMNULNBTG-IDVLALEDSA-N

Isomeric SMILES

C[C@@H](CN[C@@H]1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC.Br

Canonical SMILES

CC(CNC1COC2=CC=CC=C2SC1)CSC3=CC=CC=C3OC.Br

Origin of Product

United States

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